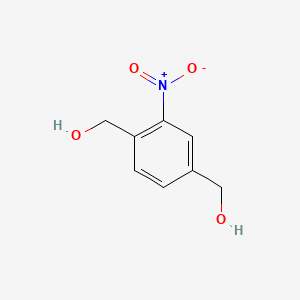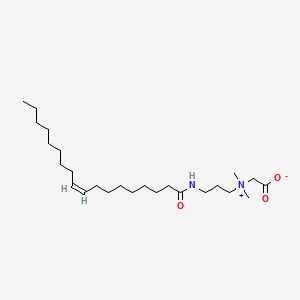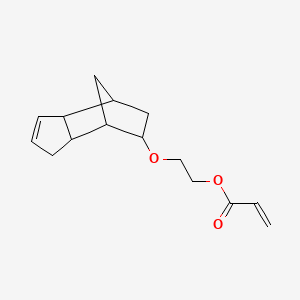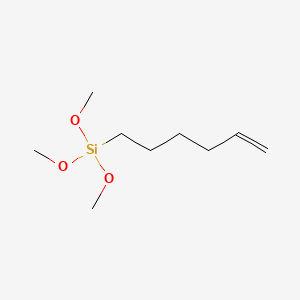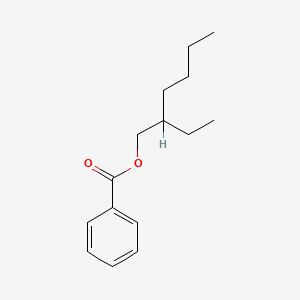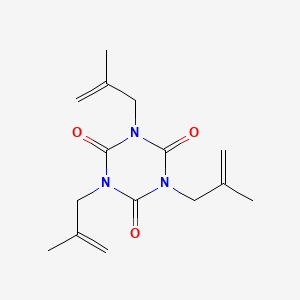
三甲基烯丙基异氰酸酯
描述
Trimethylallyl isocyanurate is a type of isocyanurate, which are cyclic trimers of isocyanate molecules . They are generally known as highly thermostable compounds . The thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms .
Synthesis Analysis
The cyclotrimerization processes of isocyanates are highly exothermic . The enthalpy change for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate was estimated to be 66.4 kcal mol .Molecular Structure Analysis
Trimethylallyl isocyanurate contains a total of 42 bonds, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, 1 six-membered ring, 3 urea (-thio) derivatives, and 3 imides (-thio) .Chemical Reactions Analysis
The cyclotrimerization processes of isocyanates are highly exothermic . Additional negative cyclotrimerization enthalpy changes were observed for n-alkyl-substituted isocyanates . This trend was enhanced with an extension of n-alkyl chains .Physical And Chemical Properties Analysis
Isocyanurates are known as highly thermally and mechanically stable frameworks . By incorporating isocyanurate frameworks into polymer networks, the physical properties of the polymers will be improved .科学研究应用
Thermal Stability Enhancement
TAIC is known for its high thermal stability, which makes it an ideal additive in materials that require resistance to high temperatures. By incorporating TAIC into polymer networks, the thermal stability of the polymers is significantly improved . This application is crucial in industries where materials are exposed to extreme heat, such as aerospace and automotive sectors.
Polymerization Behavior
The bulky isocyanurate side groups of TAIC influence its polymerization behavior, leading to a high primary chain length of the TAIC polymer compared to its isomer, triallyl cyanurate (TAC) . This property is particularly beneficial in creating polymers with specific chain lengths, which can be used in precision engineering and high-performance materials.
Crosslinking Agent
TAIC serves as an effective crosslinking agent due to its tri-functional allyl groups. It enhances the occurrence of intermolecular crosslinking at an early stage of polymerization, which is essential for producing durable and robust materials . This application is widely utilized in the production of tires, mechanical parts, and high-stress components.
Steric Effects in Polymerization
The steric effect caused by TAIC’s bulky side groups is a subject of interest, as it reduces monomer chain transfer and affects transition state formation during polymerization . Understanding these effects allows for the design of polymers with desired properties for use in medical devices, electronics, and other high-tech applications.
Environmental Degradation
Research has shown that TAIC degradation can be enhanced through the application of ozone/ultraviolet (O3/UV) processes . This finding is significant for wastewater treatment facilities dealing with refractory organic compounds, ensuring that harmful substances are effectively broken down before being released into the environment.
Coatings and Insulation
Due to its thermostable nature, TAIC is a key component in coatings and insulation materials . It contributes to the creation of products that can withstand harsh environmental conditions, making it valuable for building materials, protective gear, and insulation boards.
Elastomers and Sealants
TAIC’s ability to improve the physical properties of polymers makes it an excellent choice for manufacturing elastomers and sealants . These products benefit from enhanced elasticity and sealing properties, which are critical in construction, plumbing, and automotive industries.
Functional Microporous Materials
The incorporation of TAIC into microporous materials enhances their functionality . These materials have applications in filtration systems, sensors, and catalysis, where pore size and stability are essential for performance.
作用机制
Target of Action
Trimethallyl isocyanurate, also known as Trimethylallyl isocyanurate or 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione, primarily targets the process of polymerization . It is used in the formation of highly thermostable and mechanically stable frameworks, which are key components in rigid polyurethane foams .
Mode of Action
Trimethallyl isocyanurate interacts with its targets through a process known as cyclotrimerization . This process involves the formation of cyclic trimers of isocyanate molecules, resulting in the creation of isocyanurates . The cyclotrimerization processes of isocyanates are highly exothermic .
Biochemical Pathways
The primary biochemical pathway affected by Trimethallyl isocyanurate is the cyclotrimerization of isocyanates . This process results in the formation of isocyanurates, which are highly thermostable compounds . The cyclotrimerization process is enhanced with an extension of n-alkyl chains .
Pharmacokinetics
It is known that the compound is highly thermostable . This suggests that it may have a high degree of stability in various environments, potentially impacting its bioavailability.
Result of Action
The molecular and cellular effects of Trimethallyl isocyanurate’s action primarily involve the formation of highly thermostable and mechanically stable frameworks . These frameworks are used in a variety of industrial applications, such as elastomers, sealants, coatings, and insulation boards .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethallyl isocyanurate. For example, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is enhanced with an extension of n-alkyl chains .
安全和危害
Trimethylallyl isocyanurate can be harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Trimethylallyl isocyanurate has been used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries with improved stability under high voltage . Due to its specific function, the additive can be used in high energy density and high voltage lithium-ion battery systems .
属性
IUPAC Name |
1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPKEMZYOAIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212103 | |
| Record name | Trimethylallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylallyl isocyanurate | |
CAS RN |
6291-95-8 | |
| Record name | Trimethallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6291-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6291-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethylallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MLN0C258T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



